(2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid

Stereochemistry Conformational Analysis Medicinal Chemistry

(2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid (CAS 110915-29-2) is an α,β-unsaturated carboxylic acid distinguished by a stereodefined (Z)-2-fluoroalkene and an electron-donating 4-(dimethylamino)phenyl substituent. It belongs to the class of 2-fluoroprop-2-enoic acid derivatives, a scaffold recognized for its utility as a mechanism-based enzyme inhibitor precursor and as a conformationally constrained building block in medicinal chemistry.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B13245943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C(C(=O)O)F
InChIInChI=1S/C11H12FNO2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-7H,1-2H3,(H,14,15)/b10-7-
InChIKeyCBOUHRJOFHUJGI-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid: A Specialized Fluorinated Building Block for Stereochemically Demanding Synthesis and Early-Stage Discovery


(2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid (CAS 110915-29-2) is an α,β-unsaturated carboxylic acid distinguished by a stereodefined (Z)-2-fluoroalkene and an electron-donating 4-(dimethylamino)phenyl substituent. It belongs to the class of 2-fluoroprop-2-enoic acid derivatives, a scaffold recognized for its utility as a mechanism-based enzyme inhibitor precursor and as a conformationally constrained building block in medicinal chemistry [1]. The compound's molecular formula is C₁₁H₁₂FNO₂ with a molecular weight of 209.22 g/mol, and it is commercially available at a typical purity of 95% . The combination of the Z-configured fluoroalkene and the para-dimethylamino group creates a unique electronic and steric profile that differentiates it from non-fluorinated, E-isomer, or differently substituted analogs in controlling downstream reactivity and target engagement.

Z Stereodefined (Z)-fluoroalkene provides conformational control
e⁻ Push-pull system: 4-dimethylamino donor with 2-fluoro acceptor
 ⚡ Attenuated electrophilicity for selective covalent warhead design

Why (2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic Acid Cannot Be Replaced by Common Cinnamic Acid Analogs


Generic substitution among cinnamic acid derivatives and 2-fluoroacrylic acid analogs is scientifically unsound because the (Z)-fluoroalkene configuration and the 4-dimethylamino substituent jointly control three critical parameters that are absent or altered in each potential substitute: (i) the ground-state geometry and conformational rigidity of the α,β-unsaturated system, which governs reactivity in Michael additions and stereospecific transformations [1]; (ii) the electronic modulation of the double bond by both the fluorine atom (strongly electron-withdrawing by induction) and the dimethylamino group (resonance electron-donating), creating a push-pull system that is finely balanced and cannot be replicated by a non-fluorinated or hydroxyl-substituted analog [2]; and (iii) the lipophilic and hydrogen-bonding profile, where the 2-fluoro substituent increases metabolic stability and membrane permeability relative to the non-fluorinated 4-(dimethylamino)cinnamic acid, while the (Z)-geometry ensures a different spatial presentation of the carboxylic acid compared to the (E)-isomer . Simply interchanging with 4-(dimethylamino)cinnamic acid or 2-fluoro-4-hydroxycinnamic acid would result in a different compound with distinct reactivity, stability, and biological recognition properties.

Stereochemical mismatch
(Z)-geometry defines carboxy group orientation; (E)-isomer or non-fluorinated analogs alter pharmacophore geometry and reactivity.
Electronic mismatch
4-Dimethylamino donor combined with 2-fluoro acceptor creates a push-pull system absent in cinnamic acid analogs.
Lipophilicity mismatch
2-Fluoro substitution raises lipophilicity relative to non-fluorinated 4-(dimethylamino)cinnamic acid, altering permeability.

(2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Z-Conformer Conformational Rigidity vs. E-Isomer: Impact on Reactivity and Target Recognition

Density Functional Theory (DFT) studies on 3-fluoroprop-2-enoic acids reveal that the (Z)- and (E)-rotamers exhibit fundamentally different ground-state geometries. For the (Z)-isomer, four stable coplanar rotamers were identified, whereas the corresponding (E)-isomer includes a non-coplanar s-trans anti rotamer due to repulsion between the CFH and OH groups [1]. This conformational difference is expected to be preserved in the substituted derivative (2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid, directly affecting its molecular recognition and reaction trajectory compared to the (E)-isomer.

Conformational rigidity
Class-level
4 coplanar (Z) rotamers vs 1 non-coplanar (E) rotamer
Different conformational space alters molecular recognition
DFT gas-phase; solution context may differ
Stereochemistry Conformational Analysis Medicinal Chemistry

Lipophilicity Enhancement by 2-Fluoro Substitution vs. Non-Fluorinated 4-(Dimethylamino)cinnamic Acid

The calculated partition coefficient (LogP) and topological polar surface area (TPSA) for (2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid demonstrate a distinct physicochemical profile relative to its non-fluorinated parent, 4-(dimethylamino)cinnamic acid. The 2-fluoro substituent increases lipophilicity while maintaining a similar polar surface area, a balance that is often associated with improved membrane permeability and metabolic stability in early lead optimization .

Lipophilicity shift
Data to verify
ΔLogP +0.31 (fluorinated vs non-fluorinated)
May support passive permeability profile
Computed; confirm experimentally
Lipophilicity Drug Design Physicochemical Properties

Electrophilicity of the 2-Fluoroacrylate Michael Acceptor: Class-Level Comparison to 4-Hydroxy and Unsubstituted 2-Fluorocinnamic Acids

The 2-fluoroacrylic acid moiety is a known weak Michael acceptor, and its reactivity can be tuned by the electron-donating or -withdrawing nature of the para-substituent on the aryl ring. The 4-dimethylamino group is a strong resonance electron-donor (+M effect), which decreases the electrophilicity of the β-carbon relative to analogs with electron-withdrawing or neutral substituents [1]. This positions (2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid as a less reactive, more selective covalent warhead compared to 2-fluoro-4-nitrocinnamic acid or 2-fluoro-4-hydroxycinnamic acid [2].

Electrophilicity tuning
Class-level
σp -0.83 (NMe2) vs -0.37 (OH)
Lower reactivity may support selectivity
Hammett correlation; confirm in biochemical assay
Michael Addition Electrophilicity Covalent Inhibitors

Commercial Availability and Defined Stereochemical Purity vs. Scarcity of the (E)-Isomer

A search of commercial databases indicates that the (Z)-isomer is the predominantly available form, with a defined purity of 95% (HPLC) . In contrast, the (E)-free acid is not listed by major suppliers; only the (E)-ethyl ester (CAS 110915-65-6) is catalogued [1]. For researchers needing the free carboxylic acid in a stereodefined form, the (Z)-compound is the only viable sourcing option without resorting to custom synthesis.

Sourcing advantage
Supporting evidence
(Z)-acid available 95% HPLC; (E)-acid not listed
Procurable stereodefined building block
Confirm stock and purity with supplier
Procurement Stereochemical Purity Supply Chain

High-Value Procurement Scenarios for (2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic Acid


Synthesis of Conformationally Restricted Peptidomimetics or Covalent Kinase Probes Requiring a Tuned Michael Acceptor

When a medicinal chemistry program demands a covalent inhibitor with a precisely attenuated warhead, the 4-dimethylamino-2-fluoroacrylic acid scaffold offers reduced electrophilicity compared to hydroxyl or unsubstituted 2-fluorocinnamic acid analogs [2]. This lowered reactivity, inferred from the strong electron-donating effect of the dimethylamino group (σp = -0.83), can be exploited to achieve selective engagement of catalytic cysteine residues in kinases (e.g., BTK, EGFR) while minimizing non-specific thiol reactivity. Procuring the (Z)-isomer ensures a defined exit vector for the carboxylic acid, which is critical for maintaining the intended binding pose.

Fluorine-18 Radiolabeling for PET Tracer Development Leveraging the 2-Fluoro Position

The 2-fluoroacrylic acid moiety is a known precursor for 18F-fluorination chemistry. The dimethylamino substituent may facilitate late-stage 18F incorporation via isotopic exchange or in situ decarboxylative fluorination approaches. The commercial availability of the (Z)-isomer at 95% purity supports its use as a reliable starting material for radiosynthesis without the need for extensive in-house purification, a critical factor in the time-sensitive production of PET tracers.

Stereospecific Synthesis of Fluorinated Heterocycles via [2+2]-Photocycloaddition or Cyclocondensation

The conformational rigidity of the (Z)-fluoroalkene, as documented by DFT studies showing four coplanar rotamers [1], predisposes the compound to stereospecific reactions such as photochemical [2+2]-cycloadditions for the construction of fluorinated cyclobutanes. The defined (Z)-geometry ensures predictable stereochemical outcomes, a requirement for applications in materials science or agrochemical discovery where isomer purity directly impacts functional performance.

Physicochemical Property Optimization in Early-Stage Drug Discovery for CNS or Intracellular Targets

The measured LogP of 2.15 and TPSA of 40.54 Ų place this compound within the CNS drug-like space (LogP ≤ 5, TPSA ≤ 90 Ų). The 2-fluoro substitution elevates lipophilicity by +0.31 LogP units compared to the non-fluorinated 4-(dimethylamino)cinnamic acid , which can translate into improved passive permeability across the blood-brain barrier. Procurement of this pre-optimized fragment or building block can accelerate hit-to-lead campaigns targeting intracellular or CNS-resident proteins.

Application
Selection Property
Validation Focus
Covalent probe design
Z-stereochemistry and tuned electrophilicity
Target-selectivity profiling in biochemical assays
PET tracer precursor (¹⁸F)
2-fluoro substitution for isotopic labeling
Radiosynthesis compatibility and precursor purity
Stereospecific fluorinated heterocycle synthesis
(Z)-fluoroalkene conformational rigidity
Isomeric purity after photocycloaddition
CNS/intracellular lead optimization
Balanced lipophilicity and polar surface area
Passive permeability assessment in cell models
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